

C18G Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C18G

Cat. No.: B12373291

[Get Quote](#)

An In-depth Examination of the Synthetic Antimicrobial Peptide **C18G**, Its Mechanism of Action, and Experimental Evaluation

Abstract

C18G is a synthetic, 18-amino acid cationic antimicrobial peptide (AMP) derived from the C-terminal fragment of human platelet factor IV.[1][2] It exhibits broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[1][3] This technical guide provides a comprehensive overview of the **C18G** peptide, including its amino acid sequence, mechanism of action, and detailed protocols for its experimental evaluation. Quantitative data from key assays are summarized, and signaling pathways and experimental workflows are visualized to support researchers in drug development and related scientific fields.

C18G Peptide: Core Properties

Amino Acid Sequence

The primary structure of the **C18G** peptide is as follows:

Sequence: Ala-Leu-Tyr-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Ser-Ala-Lys-Lys-Leu-Gly[2]

Short Form: ALYKKLLKKLLKSAKKLG[2]

This sequence is characterized by a high proportion of cationic (Lysine) and hydrophobic (Leucine) residues, which are crucial for its antimicrobial activity.[\[1\]](#) The peptide has a net charge of +8, contributing to its initial electrostatic interaction with negatively charged bacterial membranes.[\[4\]](#)

Mechanism of Action

The antimicrobial activity of **C18G** is primarily attributed to its ability to disrupt bacterial cell membranes. This process can be broadly categorized into two key mechanisms: membrane permeabilization and interaction with bacterial signaling systems.

Membrane Permeabilization

Upon encountering a bacterial cell, the cationic **C18G** peptide is electrostatically attracted to the anionic components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[\[4\]](#) Following this initial binding, the peptide undergoes a conformational change, adopting an α -helical structure.[\[1\]](#)[\[4\]](#) This amphipathic helix orients itself with its hydrophobic face inserting into the lipid bilayer, while the hydrophilic, cationic face remains associated with the phospholipid head groups.[\[1\]](#) This insertion disrupts the integrity of the membrane, leading to the formation of transient pores or channels.[\[1\]](#) The resulting leakage of intracellular contents and dissipation of the membrane potential ultimately leads to bacterial cell death.[\[4\]](#)

Interaction with the PhoPQ Two-Component System

In addition to direct membrane disruption, **C18G** can also modulate bacterial signaling pathways. It has been shown to be a potent activator of the PhoPQ two-component sensing system in bacteria like *Salmonella*.[\[4\]](#)[\[5\]](#) The PhoPQ system is typically involved in sensing environmental cues such as low magnesium levels.[\[5\]](#)[\[6\]](#) **C18G** is thought to activate PhoQ, the sensor kinase of the system, by displacing Mg²⁺ from its binding site or by directly interacting with the sensor's periplasmic domain.[\[7\]](#) Activation of PhoQ leads to the phosphorylation of the response regulator PhoP, which in turn modulates the expression of a large set of genes involved in virulence and resistance to antimicrobial peptides.[\[5\]](#)[\[6\]](#)

Click to download full resolution via product page

Figure 1: C18G activation of the PhoPQ signaling pathway.

Quantitative Data Summary

The antimicrobial and hemolytic activities of **C18G** have been evaluated in numerous studies. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of C18G against various bacterial strains.

Bacterial Strain	MIC (µg/mL)	Reference
Escherichia coli	Varies (e.g., 4-8)	[1][8]
Pseudomonas aeruginosa	Varies (e.g., 2-4)	[1]
Staphylococcus aureus	Varies (e.g., 4-8)	[1]
Bacillus subtilis	Varies (e.g., 2-4)	[1]

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Table 2: Hemolytic Activity of C18G.

Peptide	Concentration (µM)	Hemolysis (%)	Reference
C18G	Up to 150	<10	[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of **C18G** and other antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism. A modified broth microdilution method is commonly used for cationic peptides.[9]

Materials:

- Sterile 96-well polypropylene microtiter plates[9]
- Mueller-Hinton Broth (MHB)[9]
- Bacterial culture in logarithmic growth phase
- **C18G** peptide stock solution
- 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[9]
- Spectrophotometer (microplate reader)

Procedure:

- Prepare serial dilutions of the **C18G** peptide in 0.01% acetic acid with 0.2% BSA in the 96-well plate.
- Dilute the overnight bacterial culture in fresh MHB to a concentration of approximately 5×10^5 CFU/mL.[10]
- Add an equal volume of the bacterial suspension to each well containing the peptide dilutions.
- Include a positive control (bacteria without peptide) and a negative control (MHB only).
- Incubate the plate at 37°C for 18-24 hours.[9]

- Determine the MIC by measuring the optical density at 600 nm (OD600). The MIC is the lowest peptide concentration that shows no visible growth.[[10](#)]

Hemolysis Assay

This assay assesses the toxicity of the peptide towards mammalian cells by measuring the lysis of red blood cells (RBCs).

Materials:

- Fresh red blood cells (e.g., human, sheep)
- Phosphate-buffered saline (PBS), pH 7.4
- **C18G** peptide stock solution
- Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis[[11](#)]
- PBS as a negative control (0% hemolysis)
- 96-well microtiter plate
- Centrifuge
- Spectrophotometer (microplate reader)

Procedure:

- Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 1-2% (v/v) in PBS.
- Prepare serial dilutions of the **C18G** peptide in PBS in the 96-well plate.
- Add the RBC suspension to each well.
- Include positive and negative controls.
- Incubate the plate at 37°C for 1 hour.[[11](#)]

- Centrifuge the plate to pellet the intact RBCs.
- Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 414 nm or 540 nm.[11]
- Calculate the percentage of hemolysis using the following formula: % Hemolysis = $[(\text{Abs_sample} - \text{Abs_negative}) / (\text{Abs_positive} - \text{Abs_negative})] \times 100$

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments (e.g., aqueous solution vs. membrane-mimicking environments).[12][13]

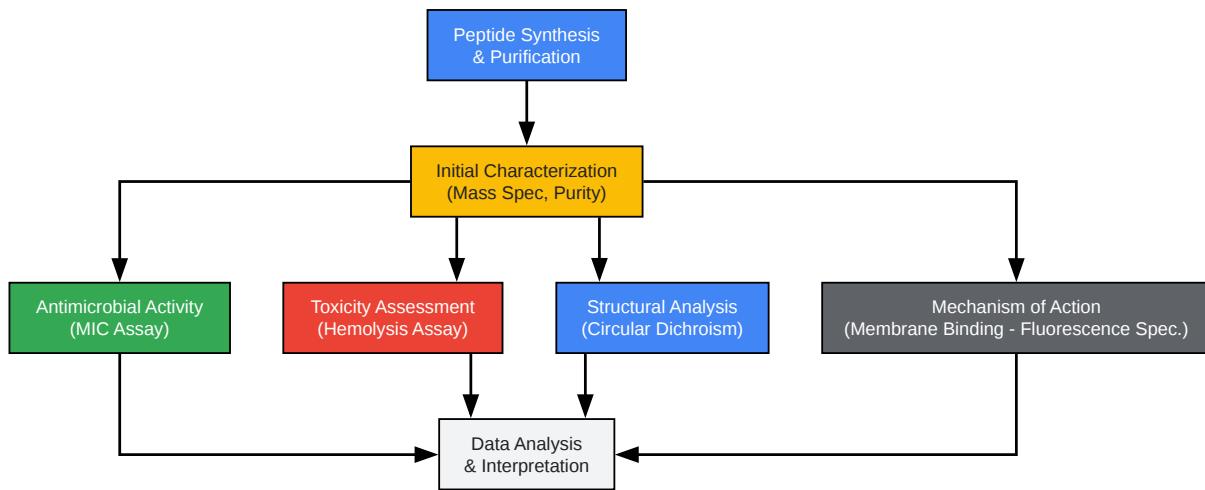
Materials:

- CD Spectrometer
- Quartz cuvette (e.g., 1 mm path length)
- **C18G** peptide solution (0.1-0.2 mg/mL)
- Buffer (e.g., PBS)
- Membrane-mimicking environment (e.g., sodium dodecyl sulfate (SDS) micelles, lipid vesicles)

Procedure:

- Record a baseline spectrum of the buffer or membrane-mimicking solution.
- Add the **C18G** peptide to the cuvette and record the CD spectrum, typically from 190 to 250 nm.[14]
- Subtract the baseline spectrum from the peptide spectrum.
- Analyze the resulting spectrum for characteristic signatures of secondary structures: α -helices typically show negative bands at ~ 208 and ~ 222 nm and a positive band at ~ 192 nm.

Fluorescence Spectroscopy for Membrane Binding


This technique utilizes the intrinsic fluorescence of tryptophan (if present) or extrinsic fluorescent probes to monitor the binding of the peptide to lipid vesicles.

Materials:

- Fluorometer
- Quartz cuvette
- **C18G** peptide solution (if it contains a fluorescent amino acid or is labeled)
- Lipid vesicles (e.g., large unilamellar vesicles - LUVs) of desired composition
- Buffer (e.g., PBS)

Procedure:

- Prepare LUVs by extrusion.
- Place the peptide solution in the cuvette and measure its initial fluorescence emission spectrum.
- Titrate the peptide solution with increasing concentrations of the lipid vesicle suspension.
- After each addition, allow the sample to equilibrate and then record the fluorescence emission spectrum.
- Analyze the changes in fluorescence intensity and/or the shift in the emission maximum (blue shift upon membrane insertion) to determine the binding affinity.[15]

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for **C18G** evaluation.

Conclusion

The **C18G** peptide represents a promising candidate in the development of new antimicrobial agents. Its dual mechanism of action, involving both direct membrane permeabilization and modulation of bacterial signaling, makes it an interesting subject for further research. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for scientists and researchers working on the characterization and development of **C18G** and other novel antimicrobial peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Role of Cationic Side Chains in the Antimicrobial Activity of C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Cationic Side Chains in the Antimicrobial Activity of C18G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal-specific temporal response by the *Salmonella* PhoP/PhoQ regulatory system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How the PhoP/PhoQ System Controls Virulence and Mg²⁺ Homeostasis: Lessons in Signal Transduction, Pathogenesis, Physiology, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitory mechanism of a small protein reveals its role in antimicrobial peptide sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C18G Peptide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12373291#c18g-peptide-amino-acid-sequence>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com